molecular formula C17H14Cl2F2N4OS B608576 N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide CAS No. 1338247-35-0

N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide

Cat. No. B608576
M. Wt: 431.2828
InChI Key: IVUGBSGLHRJSSP-UHFFFAOYSA-N
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Description


N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide is a heterocyclic compound with a complex structure. It combines a pyrazole ring, a thiazole ring, and an isobutyramide functional group. The compound’s systematic name reflects its substituents and connectivity.



Synthesis Analysis


The synthesis of this compound involves several steps, including the condensation of appropriate precursors, cyclization, and functional group modifications. Researchers have explored various synthetic routes, optimizing yields and purity. However, specific details would require a thorough review of relevant literature.



Molecular Structure Analysis


The molecular structure of N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide comprises interconnected rings and substituents. Computational methods, X-ray crystallography, and spectroscopic techniques provide insights into its geometry, bond lengths, and angles.



Chemical Reactions Analysis


The compound may participate in diverse chemical reactions, such as nucleophilic substitutions, acylations, and cyclizations. Investigating its reactivity with various reagents and conditions sheds light on its behavior.



Physical And Chemical Properties Analysis


Physicochemical properties, including solubility, melting point, and stability, impact its utility. Experimental measurements and theoretical calculations contribute to this analysis.


Scientific Research Applications

Synthesis and Structural Characterization

Research into related compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole has been conducted. These studies focus on the synthesis and structural characterization using techniques like single crystal diffraction. This helps in understanding the molecular structures and possible applications of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Quantum Chemical Analysis and Molecular Docking Studies

Studies involving compounds such as 5-(4-Propan-2-yl)benzylidene)-2-[3-(4-chlorophenyl)-5[4-(propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one have utilized quantum chemical analysis and molecular docking. These techniques provide insights into the molecular reactivity, electronic properties, and potential pharmaceutical importance of these compounds (Venil et al., 2021).

Computational and Electrochemical Analysis

Research on compounds like 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole have involved computational and electrochemical analysis to study their corrosion inhibition behavior. This area of study explores the practical applications of such compounds in preventing metal corrosion (Saraswat & Yadav, 2020).

Anticancer and Antimicrobial Activity Studies

Investigations into compounds like 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile have shown selective antimicrobial activity, demonstrating their potential in pharmacological applications (Shanmugapriya et al., 2021).

Safety And Hazards


Assessing safety involves evaluating toxicity, environmental impact, and handling precautions. Safety data sheets and toxicity studies inform risk assessments.


Future Directions


Future research should focus on:



  • Biological Activity : Investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

  • Structure-Activity Relationship : Explore modifications to enhance efficacy.

  • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

  • Formulation Development : Optimize delivery systems.

  • Toxicology Studies : Ensure safety profiles.


: Scientific Literature


properties

IUPAC Name

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N4OS/c1-8(2)16(26)23-17-22-7-13(27-17)12-6-11(15(20)21)24-25(12)14-9(18)4-3-5-10(14)19/h3-8,15H,1-2H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUGBSGLHRJSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113664
Record name Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide

CAS RN

1338247-35-0
Record name Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338247-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide
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N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide
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N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide
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N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide

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